![molecular formula C14H20O4 B14195887 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene CAS No. 831171-19-8](/img/structure/B14195887.png)
1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene: is an organic compound with the molecular formula C14H20O4 It is a derivative of benzene, characterized by the presence of three methoxy groups and a 2-methylbut-2-en-1-yloxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene can be synthesized through a multi-step process involving the protection and deprotection of functional groups, as well as the use of specific reagents to introduce the methoxy and 2-methylbut-2-en-1-yloxy groups. The synthesis typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using a suitable protecting group, such as a silyl ether.
Methoxylation: The protected benzene derivative is then subjected to methoxylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Deprotection: The protecting groups are removed to yield the intermediate compound with methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy and 2-methylbut-2-en-1-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Compounds with substituted functional groups replacing the methoxy or 2-methylbut-2-en-1-yloxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The methoxy and 2-methylbut-2-en-1-yloxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trimethoxybenzene: Lacks the 2-methylbut-2-en-1-yloxy group, making it less complex and potentially less versatile in applications.
1,2,4-Trimethoxybenzene: Has a different arrangement of methoxy groups, leading to different chemical and biological properties.
1,2,3-Trimethoxy-5-methylbenzene: Contains a methyl group instead of the 2-methylbut-2-en-1-yloxy group, resulting in different reactivity and applications.
Uniqueness: 1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene stands out due to the presence of the 2-methylbut-2-en-1-yloxy group, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
831171-19-8 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-5-(2-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C14H20O4/c1-6-10(2)9-18-11-7-12(15-3)14(17-5)13(8-11)16-4/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
JYAYQWNXMXKOJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)COC1=CC(=C(C(=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)
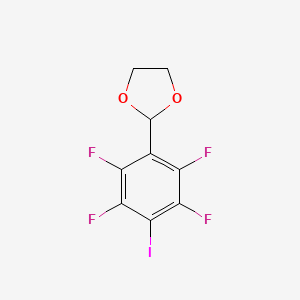
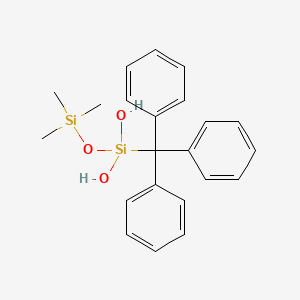
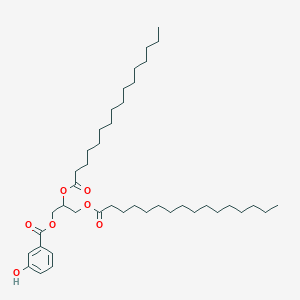
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
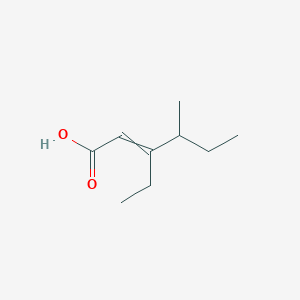
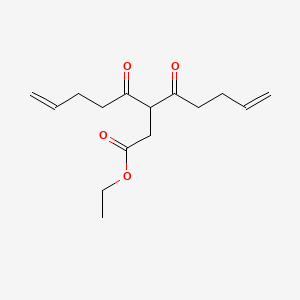
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
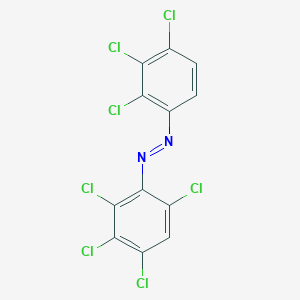
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
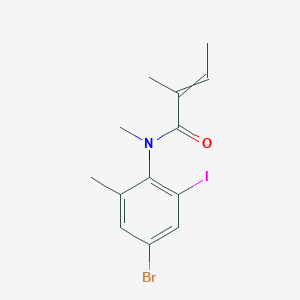
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
